3-Butoxypropanoic acid

Übersicht

Beschreibung

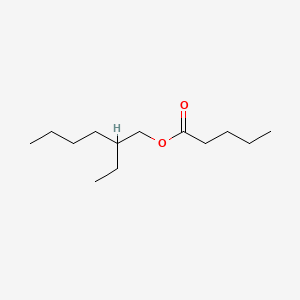

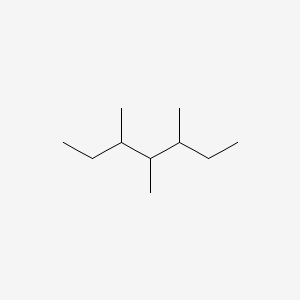

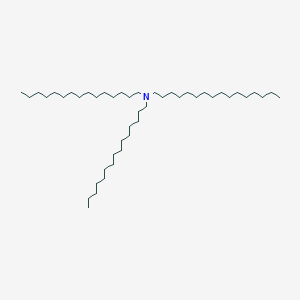

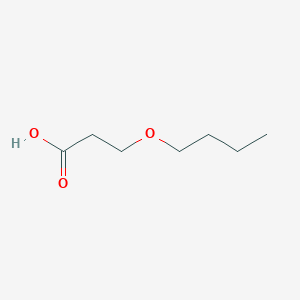

3-Butoxypropanoic acid is a chemical compound with the molecular formula C7H14O3 . It has an average mass of 146.184 Da and a monoisotopic mass of 146.094299 Da .

Molecular Structure Analysis

The molecular structure of 3-Butoxypropanoic acid is determined by its molecular formula, C7H14O3 . The strength of an acid or base is influenced by the structural and electronic factors of the molecule .

Wissenschaftliche Forschungsanwendungen

Methane Emission Reduction in Dairy Cows

Research indicates that 3-nitrooxypropanol (3 NP), a related compound to 3-Butoxypropanoic acid, can significantly reduce methane production in lactating dairy cows without affecting milk yield or composition. This reduction in methane emission could have important implications for reducing the environmental impact of dairy farming (Reynolds et al., 2014).

Impact on Rumen Fermentation and Dairy Cow Performance

3-Nitrooxypropanol has also been studied for its effects on rumen fermentation, lactational performance, and resumption of ovarian cyclicity in dairy cows. This compound decreases methane emission and carbon dioxide production, potentially improving feed efficiency and having no adverse effect on lactational performance or the onset of ovarian activity (Melgar et al., 2019).

Cognitive Enhancements

Derivatives of 4-aminobutanoic acid, closely related to 3-Butoxypropanoic acid, have shown potential in enhancing cognitive functions and possessing antihypoxic properties. These compounds are promising for further research in the context of cognitive impairments and may offer a basis for the creation of new nootropic drugs (Міщенко & Палагіна, 2021).

Anticancer and Antiviral Properties

Butyric acid and its derivatives, which include compounds like 3-Butoxypropanoic acid, have shown promise in the treatment of colorectal cancer and hemoglobinopathies. These substances have been observed to induce cell differentiation, apoptosis, and control cell growth, thereby acting as biological response modifiers and offering a potential therapeutic approach for these diseases (Pouillart, 1998).

Anticonvulsant and Antinociceptive Activity

Research into new hybrid molecules combining fragments of known antiepileptic drugs has led to the synthesis of compounds derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These compounds have shown significant anticonvulsant and antinociceptive activities, suggesting their potential use in treating conditions related to epilepsy and chronic pain (Kamiński et al., 2016).

Algicidal Effects in Agriculture

3-(3-Indolyl)butanoic acid, another derivative, has been shown to effectively control the growth of green algae in hydroponic cultures, demonstrating its potential as a non-phytotoxic algicide for hydroponically cultured crops (Nonomura et al., 2001).

Antioxidant Activities

Studies have explored the antioxidant activities of oleanolic acid, a natural triterpenoid chemically related to 3-Butoxypropanoic acid. Oleanolic acid has been found to scavenge free radicals, inhibit lipid peroxidation, and stimulate cellular antioxidant defenses, highlighting its potential for treating diseases associated with oxidative stress (Wang et al., 2010).

Testicular Toxicity Studies

Research on methoxy-, ethoxy-, and n-butoxy acetic acids, metabolites of alkoxyethanol solvents, has provided insights into their effects on testicular weight and morphology in rats. This research helps in understanding the reproductive toxicity of these compounds and their impact on human health (Foster et al., 1987).

Eigenschaften

IUPAC Name |

3-butoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVMFLLVLFONOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995672 | |

| Record name | 3-Butoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxypropanoic acid | |

CAS RN |

7420-06-6 | |

| Record name | Propionic acid, 3-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.